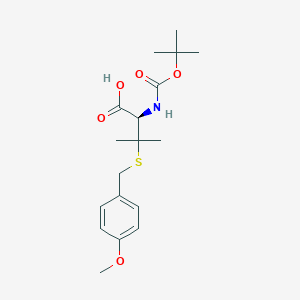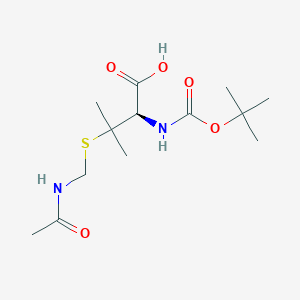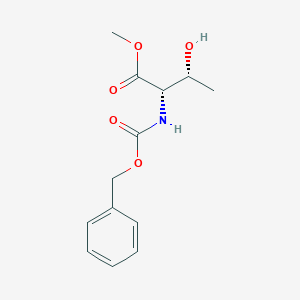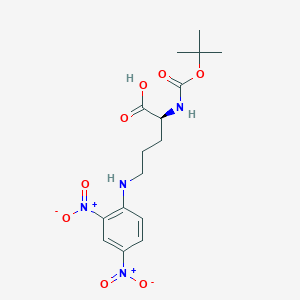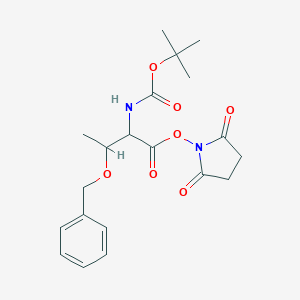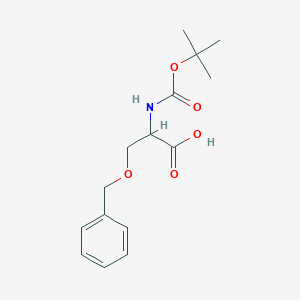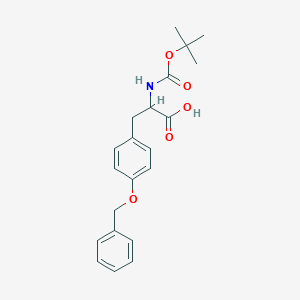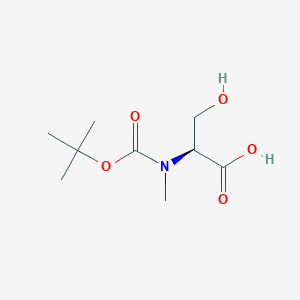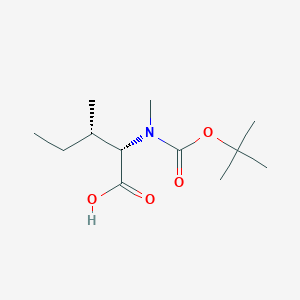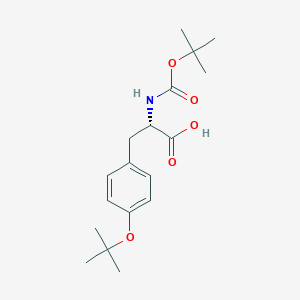
Boc-Tyr(tBu)-OH
Übersicht
Beschreibung
“Boc-Tyr(tBu)-OH” is a commonly used raw material for peptide synthesis or pharmaceutical intermediates . It is a tyrosine derivative .
Synthesis Analysis
“Boc-Tyr(tBu)-OH” participates in the synthesis of various organic compounds . It is used as a building block for the synthesis of many organic compounds .
Molecular Structure Analysis
The molecular formula of “Boc-Tyr(tBu)-OH” is C18H27NO5 . Its molecular weight is 337.41 g/mol .
Chemical Reactions Analysis
“Boc-Tyr(tBu)-OH” is used in peptide synthesis . It has been used in the development of environmentally conscious in-water peptide synthesis .
Physical And Chemical Properties Analysis
“Boc-Tyr(tBu)-OH” is a white to slight yellow to beige powder . It has a melting point of 113-116 °C .
Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS)
Boc-Tyr(tBu)-OH: is widely used in SPPS, where it serves as a building block for peptide chains. The Boc group protects the amino functionality during the assembly of the peptide chain on a solid support. This protection is crucial to prevent unwanted side reactions and to ensure that the peptide chain grows in the desired sequence. After the peptide synthesis is complete, the Boc group can be removed under mild acidic conditions, which prevents the degradation of sensitive amino acids or the peptide backbone .
Peptide–Oligonucleotide Conjugates
The compound is instrumental in the synthesis of peptide–oligonucleotide conjugates. These conjugates are useful in various fields, including drug delivery and molecular biology research. The Boc/tBu protecting groups allow for the side chains of certain amino acids to be protected while the oligonucleotide remains intact, avoiding the harsh conditions that could lead to depurination .
Synthesis of Hydrophobic Peptides
Boc-Tyr(tBu)-OH: is particularly advantageous in the synthesis of hydrophobic peptides. The tert-butyl group imparts hydrophobic character and helps in the solubilization of otherwise poorly soluble peptides in organic solvents. This property is essential when synthesizing peptides that are rich in hydrophobic amino acids .
Preparation of Amino Acid Derivatives
This compound is also used to prepare other amino acid derivatives. For instance, it can be used to synthesize esters and amides of tyrosine, which are then utilized in various biochemical assays and as intermediates in organic synthesis .
Bioconjugation
Boc-Tyr(tBu)-OH: plays a role in bioconjugation techniques. The protected tyrosine can be linked to various biomolecules, including proteins, antibodies, and other peptides, which is a fundamental process in the development of biopharmaceuticals .
Ergogenic Supplements Research
In the field of sports science, amino acid derivatives like Boc-Tyr(tBu)-OH are studied for their potential as ergogenic supplements. They may influence hormone secretion, fuel supply during exercise, and mental performance during stress-related tasks .
Wirkmechanismus
Target of Action
Boc-Tyr(tBu)-OH is a derivative of the amino acid tyrosine . It is used in the field of peptide synthesis, particularly as a protective group for the hydroxyl group of tyrosine . The primary targets of Boc-Tyr(tBu)-OH are the hydroxyl groups present in the tyrosine residues of peptides and proteins .
Mode of Action
The Boc-Tyr(tBu)-OH compound acts as a protective group for the hydroxyl group of tyrosine during peptide synthesis . The Boc (tert-butyloxycarbonyl) group in Boc-Tyr(tBu)-OH is acid-labile, meaning it can be removed under acidic conditions . This allows for the selective deprotection of the tyrosine residue during the synthesis process .
Biochemical Pathways
In the context of peptide synthesis, Boc-Tyr(tBu)-OH plays a crucial role in the formation of peptide bonds without unwanted side reactions . By protecting the hydroxyl group of tyrosine, it prevents unwanted reactions that could interfere with the correct formation of the peptide chain .
Pharmacokinetics
Its solubility and stability under various conditions are crucial for its effectiveness in peptide synthesis .
Result of Action
The use of Boc-Tyr(tBu)-OH in peptide synthesis results in the correct formation of peptide chains, with the tyrosine residues protected during synthesis and selectively deprotected when needed . This contributes to the successful synthesis of peptides with the correct sequence and structure .
Action Environment
The action of Boc-Tyr(tBu)-OH is influenced by the pH of the environment. The Boc group is acid-labile and can be removed under acidic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the selective deprotection of the tyrosine residues . Additionally, the solubility of Boc-Tyr(tBu)-OH can be affected by the solvent used, which can impact its effectiveness in peptide synthesis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLLMOXFVKKCN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426916 | |
| Record name | Boc-Tyr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tyr(tBu)-OH | |
CAS RN |
47375-34-8 | |
| Record name | Boc-Tyr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



